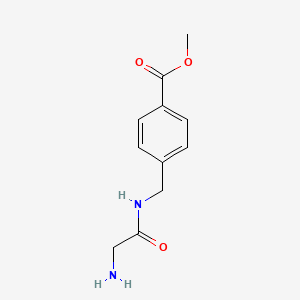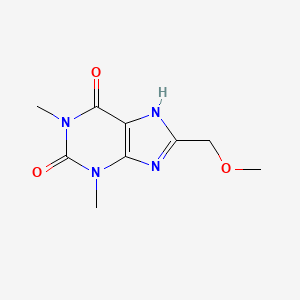
3,3-Diphenoxy-3H-diazirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diphenoxy-3H-diazirene: is an organic compound characterized by a three-membered ring structure containing two nitrogen atoms double-bonded to each other and a carbon atom bonded to two phenoxy groups. This compound is part of the diazirine family, known for their utility in photoaffinity labeling and as precursors for carbenes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenoxy-3H-diazirene typically involves the conversion of ketones to diaziridines, followed by oxidation to form diazirines. The process begins with the oximation of ketones using hydroxylammonium chloride in the presence of a base like pyridine. The resulting oxime is then tosylated or mesylated and treated with ammonia to yield diaziridines. Finally, diaziridines are oxidized using reagents such as iodine and triethylamine, silver oxide, or oxalyl chloride to produce diazirines .
Industrial Production Methods: Industrial production methods for diazirines, including this compound, often involve scalable and efficient processes. One such method is the use of phenyliodonium diacetate (PIDA) and ammonia for a one-pot metal-free conversion of amino acids to terminal diazirines .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Diphenoxy-3H-diazirene undergoes various chemical reactions, including:
Oxidation: Conversion of diaziridines to diazirines using oxidizing agents.
Reduction: Though less common, reduction reactions can be used to revert diazirines to diaziridines.
Substitution: Diazirines can participate in substitution reactions, particularly when activated by light or heat.
Common Reagents and Conditions:
Oxidation: Iodine and triethylamine, silver oxide, oxalyl chloride.
Photochemical Activation: Ultraviolet light (350-365 nm) to generate carbenes.
Thermal Activation: Heat (110-130°C) to facilitate carbene formation.
Major Products: The major products formed from these reactions often involve the insertion of carbenes into C-H, N-H, and O-H bonds, leading to various substituted organic compounds .
Wissenschaftliche Forschungsanwendungen
3,3-Diphenoxy-3H-diazirene has a wide range of applications in scientific research:
Chemistry: Used as a photoaffinity labeling reagent to study molecular interactions.
Biology: Employed in proteomics to identify protein-protein interactions and binding sites.
Medicine: Utilized in drug discovery to map the binding sites of potential therapeutic compounds.
Industry: Applied in polymer crosslinking and adhesion processes
Wirkmechanismus
The primary mechanism of action for 3,3-Diphenoxy-3H-diazirene involves the generation of carbenes upon photochemical or thermal activation. These carbenes can insert into various bonds, facilitating the formation of new chemical structures. The molecular targets and pathways involved include C-H, N-H, and O-H bonds, making it a versatile tool for chemical modifications .
Vergleich Mit ähnlichen Verbindungen
1H-Diazirine: Another member of the diazirine family, used similarly for carbene generation.
Aryl Trifluoromethyl Diazirines: Known for their enhanced reactivity and stability, often used in synthetic transformations.
Uniqueness: 3,3-Diphenoxy-3H-diazirene is unique due to its phenoxy groups, which provide distinct electronic properties and reactivity compared to other diazirines. This makes it particularly useful in specific applications such as photoaffinity labeling and polymer crosslinking .
Eigenschaften
CAS-Nummer |
651306-51-3 |
|---|---|
Molekularformel |
C13H10N2O2 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
3,3-diphenoxydiazirine |
InChI |
InChI=1S/C13H10N2O2/c1-3-7-11(8-4-1)16-13(14-15-13)17-12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
ATWWEYJVNAPFFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2(N=N2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone](/img/structure/B11882262.png)









